

Spectroscopic Characterization of p-Tercyclohexyl: An In-depth Technical Guide

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Compound of Interest

Compound Name: *p*-Tercyclohexyl

CAS No.: 1795-19-3

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **p-Tercyclohexyl** (1,1':4,1''-Tercyclohexane), a saturated hydrocarbon of significant interest in various fields, including materials science and as a high-density fuel component. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the principles and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Stereochemistry: The Foundation of Spectroscopic Interpretation

p-Tercyclohexyl, with the chemical formula $C_{18}H_{32}$, consists of a central cyclohexane ring substituted at the 1 and 4 positions with two other cyclohexyl rings.[1] The stereochemistry of this molecule is paramount to understanding its spectroscopic signature, particularly in NMR.

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle and torsional strain.[2] In **p-Tercyclohexyl**, the two substituent cyclohexyl groups on the central ring can be arranged in either a cis or trans configuration. The trans isomer, with

both cyclohexyl groups in the equatorial position (diequatorial), is significantly more stable than the cis isomer, which would have one axial and one equatorial substituent.[3] This preference for the diequatorial conformation in the trans isomer is due to the minimization of steric hindrance, specifically the avoidance of 1,3-diaxial interactions that would be present in the axial conformation.[2] Therefore, for the purpose of this guide, we will focus on the most stable trans isomer of **p-Tercyclohexyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Due to the lack of readily available experimental NMR spectra for **p-Tercyclohexyl**, the following analysis is based on established principles of NMR spectroscopy and data from analogous cyclohexyl systems.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum of trans-**p-Tercyclohexyl** is expected to be complex due to the overlapping signals of the numerous non-equivalent protons. However, we can predict the general regions and multiplicities of the signals based on the molecular structure.

Key Predicted Features:

- **Chemical Shift Regions:** The protons on the saturated cyclohexane rings will resonate in the upfield region of the spectrum, typically between 0.8 and 2.0 ppm.[4]
- **Signal Multiplicity:** The signals will appear as broad multiplets due to complex spin-spin coupling between adjacent protons.
- **Axial vs. Equatorial Protons:** A key feature of cyclohexane NMR is the difference in chemical shifts between axial and equatorial protons. Generally, equatorial protons are deshielded and appear slightly downfield compared to their axial counterparts.[5] This is due to the anisotropic effect of the C-C single bonds in the ring. In the case of **p-Tercyclohexyl**, the rapid chair-flipping at room temperature for the two terminal cyclohexyl rings would lead to averaged signals for their protons. However, the central ring, being substituted with two bulky cyclohexyl groups, will have a much more rigid conformation, and it might be possible to

distinguish between its axial and equatorial protons under specific experimental conditions (e.g., low temperature).

Predicted ^1H NMR Data for trans-**p-Tercyclohexyl**:

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 1.0 - 1.4	Broad m	Axial protons on all three cyclohexane rings.
~ 1.6 - 2.0	Broad m	Equatorial protons on all three cyclohexane rings and methine protons (C-H).

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **p-Tercyclohexyl** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Shim the magnetic field to obtain optimal resolution.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition and Processing:
 - Acquire the Free Induction Decay (FID).
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase and baseline correct the spectrum.

- Integrate the signals to determine the relative number of protons.

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the **trans-p-Tercyclohexyl** molecule, we can predict the number of distinct carbon signals.

Symmetry and Predicted Signals:

In the highly symmetrical trans-diequatorial conformation of **p-Tercyclohexyl**, we would expect to see a limited number of signals in the ^{13}C NMR spectrum. The two terminal cyclohexyl groups are equivalent, and within each ring, there is symmetry. The central ring also possesses symmetry. We can predict four distinct carbon signals for the most stable conformer.^[6]

Predicted ^{13}C NMR Data for **trans-p-Tercyclohexyl**:

Predicted Chemical Shift (δ , ppm)	Assignment
~ 40-45	Methine carbons of the central ring (C1' and C4').
~ 30-35	Methylene carbons adjacent to the methine carbons on the central and terminal rings (C2', C3', C5', C6').
~ 25-30	Other methylene carbons on the terminal rings.
~ 20-25	Methylene carbon at the 4-position of the terminal rings.

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ^{13}C .
- Instrument Setup:
 - Use a broadband probe to cover the entire ^{13}C chemical shift range.

- Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
- Set the spectral width appropriately (e.g., 0-220 ppm).
- Data Acquisition and Processing:
 - Acquire the FID with a sufficient number of scans.
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. As **p-Tercyclohexyl** is a saturated hydrocarbon, its IR spectrum will be relatively simple, characterized by C-H and C-C bond vibrations.

Key Predicted IR Absorptions:

The IR spectrum of **p-Tercyclohexyl** is expected to be dominated by absorptions corresponding to C-H stretching and bending vibrations.[7][8]

Predicted IR Data for **p-Tercyclohexyl**:

Wavenumber (cm ⁻¹)	Vibration Type	Description
2960-2850	C-H Stretch	Strong and sharp absorptions characteristic of sp ³ C-H bonds in the cyclohexane rings.
1470-1445	C-H Bend (Scissoring)	Medium intensity absorption due to the scissoring motion of the CH ₂ groups.
1365-1350	C-H Bend (Wagging/Twisting)	Weaker absorptions associated with the wagging and twisting motions of the CH ₂ groups.
Below 1300	C-C Stretch and Bend	A complex series of weaker absorptions in the fingerprint region, characteristic of the overall skeleton.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of liquid or solid **p-Tercyclohexyl** directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR crystal is clean before and after the measurement.
 - Collect a background spectrum of the empty ATR accessory.
- Data Acquisition:
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Molecular Ion and Isotopic Pattern

The electron ionization (EI) mass spectrum of **p-Tercyclohexyl** is expected to show a molecular ion peak (M^+) at m/z 248, corresponding to the molecular weight of $C_{18}H_{32}$.^[9] A small $M+1$ peak at m/z 249 will also be observed due to the natural abundance of ^{13}C .

Predicted Fragmentation Pattern

As a saturated hydrocarbon, the fragmentation of **p-Tercyclohexyl** will be driven by the cleavage of C-C bonds. The fragmentation pattern will likely involve the loss of one or both of the terminal cyclohexyl rings.

Key Predicted Fragments:

m/z Value	Proposed Fragment Ion	Loss
248	$[C_{18}H_{32}]^+$ (Molecular Ion)	-
165	$[C_{12}H_{21}]^+$ (Dicyclohexyl cation)	Loss of a cyclohexyl radical ($\bullet C_6H_{11}$)
83	$[C_6H_{11}]^+$ (Cyclohexyl cation)	Loss of a dicyclohexyl radical
82	$[C_6H_{10}]^+$ (Cyclohexene radical cation)	Loss of a cyclohexyl radical and $H\bullet$
67	$[C_5H_7]^+$	Further fragmentation of cyclohexyl ring
55	$[C_4H_7]^+$	Further fragmentation of cyclohexyl ring
41	$[C_3H_5]^+$ (Allyl cation)	Further fragmentation of cyclohexyl ring

The base peak in the mass spectrum of **p-Tercyclohexyl** is predicted to be at m/z 83, corresponding to the stable cyclohexyl cation. The fragmentation cascade is initiated by the

cleavage of the bond connecting a terminal cyclohexyl ring to the central ring.[10]

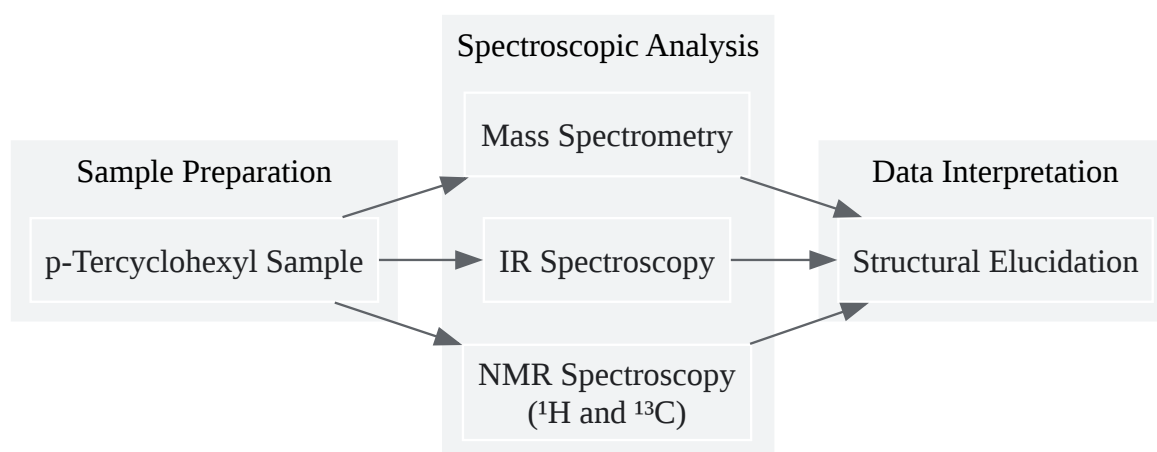
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z .

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and a simplified workflow for spectroscopic analysis.

Caption: 2D representation of **p-Tercyclohexyl** structure.



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Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of **p-Tercyclohexyl** relies on a combined analysis of NMR, IR, and Mass Spectrometry data. While experimental spectra are not readily available in public databases, a thorough understanding of the molecule's stereochemistry and the fundamental principles of each technique allows for a robust prediction of its spectroscopic features. The trans-diequatorial conformation governs the expected NMR signals, with distinct regions for axial and equatorial protons and a limited number of ^{13}C signals due to symmetry. The IR spectrum is characteristic of a saturated hydrocarbon, and the mass spectrum is predicted to show a clear fragmentation pattern involving the loss of the cyclohexyl substituents. This guide provides a solid foundation for researchers to acquire, interpret, and understand the spectroscopic data of **p-Tercyclohexyl**.

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